Disodium acetyl carboxymethyl lauroyl glycine

Description

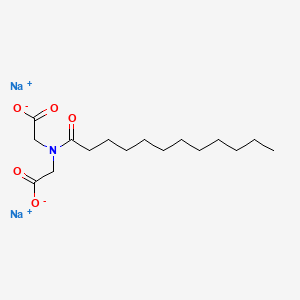

Disodium acetyl carboxymethyl lauroyl glycine is a multifunctional surfactant derived from lauroyl glycine, a lipoaminoacid (LAA) synthesized via enzymatic catalysis. Lauroyl glycine itself is produced using lipase from Pseudomonas stutzeri and protease from Bacillus subtilis, achieving yields up to 40% under optimized conditions (45°C, acetone solvent, 96-hour synthesis) . The acetyl carboxymethyl modification introduces enhanced water solubility and chelating properties, making it suitable for applications in cosmetics, detergents, and biodegradable formulations.

Its biodegradability is a key advantage: studies show that lauroyl glycine accelerates lubricating oil biodegradation, with a 2.5% concentration increasing the Biodegradation Index (BDI) from 35% to 75% . This structural and functional versatility positions it as a sustainable alternative to conventional surfactants.

Properties

IUPAC Name |

disodium;2-[carboxylatomethyl(dodecanoyl)amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29NO5.2Na/c1-2-3-4-5-6-7-8-9-10-11-14(18)17(12-15(19)20)13-16(21)22;;/h2-13H2,1H3,(H,19,20)(H,21,22);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSCIQBNALVBRX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NNa2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90889669 | |

| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18426-54-5 | |

| Record name | Disodium acetyl carboxymethyl lauroyl glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018426545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-(carboxymethyl)-N-(1-oxododecyl)-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90889669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium N-(carboxylatomethyl)-N-(1-oxododecyl)glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM ACETYL CARBOXYMETHYL LAUROYL GLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU6KFF33K1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Disodium acetyl carboxymethyl lauroyl glycine is synthesized through a series of chemical reactions involving glycine, lauric acid, and acetic acid. The process typically involves the following steps:

Acylation: Glycine is acylated with lauric acid chloride to form N-lauroyl glycine.

Carboxymethylation: The N-lauroyl glycine is then reacted with chloroacetic acid to introduce the carboxymethyl group.

Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the above reactions are carried out under controlled conditions. The process includes:

Temperature Control: Maintaining optimal temperatures to ensure complete reactions.

pH Adjustment: Monitoring and adjusting the pH to facilitate the formation of the desired product.

Purification: The final product is purified through filtration and drying to obtain a high-purity compound suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

Disodium acetyl carboxymethyl lauroyl glycine can undergo various chemical reactions, including:

Hydrolysis: Breaking down into its constituent acids and glycine under acidic or basic conditions.

Oxidation: Reacting with oxidizing agents to form corresponding oxidized products.

Substitution: Participating in nucleophilic substitution reactions due to the presence of reactive functional groups.

Common Reagents and Conditions

Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as alkyl halides or acyl chlorides are used under controlled temperatures and pH.

Major Products Formed

Hydrolysis: Produces lauric acid, glycine, and acetic acid.

Oxidation: Forms oxidized derivatives of the lauric acid moiety.

Substitution: Results in substituted glycine derivatives with varying functional groups.

Scientific Research Applications

Cosmetic Applications

Disodium acetyl carboxymethyl lauroyl glycine is widely used in the cosmetic industry for its surfactant and emulsifying properties. Its ability to enhance skin feel and improve product stability makes it a valuable ingredient in various formulations.

Emulsifying Agent

- Functionality : It acts as an emulsifier, helping to stabilize oil-in-water emulsions, which are common in lotions and creams.

- Benefits : By improving the texture and consistency of cosmetic products, it enhances user experience and product efficacy.

Skin Conditioning Agent

- Mechanism : This compound can improve skin hydration and barrier function, making it beneficial for moisturizing products.

- Research Findings : Studies have shown that formulations containing this compound exhibit improved moisture retention compared to those without it .

Pharmaceutical Applications

In pharmaceuticals, this compound has been investigated for its potential therapeutic benefits.

Antimicrobial Activity

- Application : It has demonstrated antimicrobial properties, making it suitable for use in topical formulations aimed at preventing infections.

- Case Studies : Research indicates that this compound can inhibit the growth of certain bacteria, which is crucial for maintaining the integrity of pharmaceutical products .

Drug Delivery Systems

- Role : As a surfactant, it can enhance the solubility of hydrophobic drugs, improving their bioavailability.

- Research Insight : Formulations using this compound have shown increased absorption rates in preclinical studies .

Biochemical Applications

This compound's biochemical properties make it a candidate for various research applications.

Glycine Metabolism

- Biological Role : This compound plays a role in the metabolism of glycine and related amino acids, which are essential for numerous biological processes.

- Mechanism of Action : It participates in metabolic pathways that are critical for energy production and cellular function .

Synthesis of Complex Molecules

- Chemical Utility : In synthetic chemistry, this compound can serve as a building block for more complex molecules, facilitating advancements in drug design and development.

Mechanism of Action

The mechanism of action of disodium acetyl carboxymethyl lauroyl glycine involves its ability to interact with lipid membranes and proteins. The compound’s amphiphilic nature allows it to:

Disrupt Lipid Membranes: By inserting itself into lipid bilayers, it can disrupt membrane integrity, leading to increased permeability.

Protein Interaction: It can bind to proteins, altering their structure and function, which can be beneficial in various applications such as drug delivery.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares disodium acetyl carboxymethyl lauroyl glycine with structurally related surfactants:

*BDI% values are context-dependent; data for lauroyl glycine is extrapolated from lubricant studies .

Environmental Impact

- This compound outperforms others in biodegradability, critical for eco-friendly formulations.

- Laureth-3 Carboxylic Acid’s ethoxylate chain may produce trace ethylene oxide byproducts, raising regulatory scrutiny .

Biological Activity

Disodium acetyl carboxymethyl lauroyl glycine (DACMLG) is a surfactant and emulsifying agent that has garnered attention for its potential biological activities. This article explores its chemical properties, biological functions, and applications, supported by relevant research findings and data tables.

- Molecular Formula : C₁₆H₂₇NNa₂O₅

- Molecular Weight : 359.37 g/mol

- Structure : DACMLG contains a lauroyl group, which is derived from lauric acid, contributing to its amphiphilic nature.

1. Antimicrobial Properties

DACMLG exhibits significant antimicrobial activity against various pathogens. Research indicates that compounds with similar structures, such as lauroyl arginate ethyl (LAE), have been effective against foodborne bacteria and spoilage microorganisms. The mechanism involves disrupting microbial cell membranes, leading to cell lysis and death .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Listeria monocytogenes | 0.75 mg/mL |

2. Cellular Effects

Studies have shown that DACMLG can influence cellular processes, including apoptosis and inflammation modulation. It has been noted to enhance the permeability of cell membranes, facilitating the uptake of therapeutic agents in drug delivery systems.

- Apoptosis Induction : DACMLG has been linked to increased apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammatory Response : It modulates cytokine release, potentially reducing inflammation in various models of disease.

3. Skin Penetration Enhancer

DACMLG is recognized for its ability to enhance skin penetration of drugs. This property is particularly useful in transdermal drug delivery systems where improved absorption can lead to enhanced therapeutic effects.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of DACMLG in food preservation. Results demonstrated that DACMLG effectively reduced microbial load in meat products, extending shelf life without compromising quality .

Case Study 2: Drug Delivery

In a clinical trial involving topical formulations containing DACMLG, patients reported improved absorption of active ingredients compared to standard formulations. The study highlighted DACMLG's role as a permeation enhancer, making it a valuable component in pharmaceutical preparations .

Research Findings

Recent research has focused on the optimization of DACMLG formulations for enhanced stability and bioactivity. A comparative analysis revealed that formulations incorporating DACMLG exhibited higher stability and prolonged activity compared to those without it .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.